N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(1H-indol-3-yl)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase inhibitor, it selectively inhibits the COX-2 enzyme, reducing inflammation and providing gastric sparing activity . The compound’s ability to bind to multiple receptors and enzymes makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
N’~1~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Tryptophan: An essential amino acid and a natural indole derivative involved in various biological processes.
Indole-3-acetic acid: A plant hormone that plays a crucial role in plant growth and development.
Properties
Molecular Formula |
C17H13ClN4O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-6-5-11(7-16(14)22(24)25)9-20-21-17(23)8-12-10-19-15-4-2-1-3-13(12)15/h1-7,9-10,19H,8H2,(H,21,23)/b20-9+ |
InChI Key |
COONNKSOTBCEDA-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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